SLR1 protein - 127548-26-9

SLR1 protein

Catalog Number: EVT-1518738
CAS Number: 127548-26-9
Molecular Formula: C58H95N19O16
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SLR1 involves the transcription of its gene in response to various hormonal signals, particularly gibberellins. The protein is synthesized in the endoplasmic reticulum and undergoes post-translational modifications that affect its stability and activity. Techniques such as CRISPR/Cas9 genome editing have been employed to generate mutants with specific alterations in the SLR1 protein, allowing for detailed studies on its function and regulation. For instance, mutations targeting the DELLA/TVHYNP domain have been shown to produce dwarf phenotypes in rice, indicating the importance of this domain in growth regulation .

Molecular Structure Analysis

SLR1 contains several distinct structural domains critical for its function:

  • DELLA Domain: This domain is essential for gibberellin binding and interaction with GID1 (Gibberellin Insensitive Dwarf 1), a receptor that mediates gibberellin signaling.
  • TVHYNP Motif: Located adjacent to the DELLA domain, this motif plays a role in the structural integrity and functional interactions of SLR1.
  • GRAS Domain: This region is involved in protein-protein interactions and is characteristic of GRAS family proteins.

The molecular structure of SLR1 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its binding mechanisms with gibberellins and other proteins .

Chemical Reactions Analysis

SLR1 participates in several biochemical reactions within the plant:

  • Gibberellin Binding: Upon binding to gibberellins, SLR1 undergoes a conformational change that reduces its repressive activity on target genes involved in growth regulation.
  • Protein Interactions: SLR1 interacts with various proteins, including GID1 and MOC1 (MONOCULM 1), which are involved in regulating tiller number. These interactions can lead to the stabilization or degradation of target proteins depending on the presence of gibberellins .

The repressive activity of SLR1 can be derepressed by gibberellins through GID1 interaction without requiring F-box protein GID2 function .

Mechanism of Action

The mechanism of action for SLR1 involves a complex interplay between hormonal signals and protein interactions:

  1. Gibberellin Binding: When gibberellins are present, they bind to GID1 receptors.
  2. SLR1 Interaction: The GID1-gibberellin complex then interacts with SLR1, leading to its degradation via the ubiquitin-proteasome pathway.
  3. Gene Regulation: This degradation relieves repression on target genes that promote growth, thereby allowing for increased cell elongation and development.

This mechanism highlights how SLR1 functions as a central regulator within the gibberellin signaling pathway, balancing growth responses according to environmental conditions .

Physical and Chemical Properties Analysis

The physical properties of SLR1 include:

  • Molecular Weight: Approximately 60 kDa.
  • Solubility: Generally soluble in aqueous buffers used for protein extraction.
  • Stability: Stability can be affected by post-translational modifications and environmental factors such as temperature and pH.

Chemically, SLR1 contains several important functional groups that facilitate its interactions with other proteins and ligands. Its stability is influenced by phosphorylation events that modulate its activity within the plant's signaling pathways .

Applications

SLR1 has significant applications in agricultural biotechnology:

  • Crop Improvement: Understanding the role of SLR1 can help develop rice varieties with improved growth characteristics or stress tolerance by manipulating gibberellin signaling pathways.
  • Genetic Engineering: The use of CRISPR/Cas9 technology to edit the SLR1 gene allows researchers to create rice mutants with desired traits such as reduced height or altered tiller number.
  • Research Tool: SLR1 serves as a model for studying DELLA protein functions across different plant species, contributing to broader insights into plant hormone signaling mechanisms .
Structural Characterization of SLR1

Domain Architecture of SLR1

The SLR1 (SLENDER RICE1) protein, a central repressor in rice gibberellin (GA) signaling, features a conserved modular structure common to plant DELLA proteins. Its domain architecture comprises:

  • N-Terminal DELLA/TVHYNP Motif

    : This region (residues 38–43: DELLA; residues 91–96: TVHYNP) mediates initial GA perception. The DELLA motif binds the GA-GID1 complex, while the adjacent TVHYNP motif stabilizes this interaction. Mutations in DELLA/TVHYNP abolish GID1 binding, preventing GA-induced degradation [1] [8]. Surface plasmon resonance studies confirm that DELLA/TVHYNP deletion reduces GID1-SLR1 binding affinity by >90% [1].

  • GRAS Domain

    : The C-terminal GRAS domain (residues 130–605) contains five conserved motifs critical for SLR1 function:

  • LHRI/LHRII: Leucine heptad repeats enabling dimerization [6].
  • VHIID: Central hydrophobic segment for protein-protein interactions.
  • PFYRE: Polar residue-rich motif contributing to structural integrity.
  • SAW: Tryptophan-rich motif essential for GID1 binding stability; the G576V mutation here increases dissociation from GID1 by 50% [1] [6].This domain stabilizes the SLR1-GID1 complex and facilitates GID2 recruitment for proteasomal degradation [1] [7].

  • Nuclear Localization Signals (NLS)

    : Two bipartite NLS sequences (residues 210–230 and 520–540) ensure nuclear localization. SLR1-GFP fusion studies confirm exclusive nuclear accumulation, consistent with its role as a transcriptional regulator [5].

Table 1: Functional Domains of SLR1

Domain/MotifResidue RangeFunctionConsequence of Mutation
DELLA38–43GA-GID1 bindingLoss of GA sensitivity
TVHYNP91–96GID1 interaction stabilityReduced GID1 affinity
GRAS (SAW motif)~570–585Complex stabilizationG576V: ↑ dissociation rate from GID1
NLS1210–230Nuclear importCytoplasmic mislocalization

Post-Translational Modifications

Phosphorylation and Its Regulatory Role: SLR1 exists as phosphorylated (SLR1-P) and non-phosphorylated isoforms. Phosphorylation occurs at serine/threonine residues within the GRAS domain, enhancing protein stability and repressor activity. In GA-deficient mutants, SLR1-P accumulation correlates with dwarfism severity. GID2-mediated degradation preferentially targets non-phosphorylated SLR1, suggesting phosphorylation fine-tunes degradation kinetics [5] [7].

Glycosylation Patterns in SLR1 Isoforms

: Immunodetection reveals SLR1 glycoforms exhibiting differential electrophoretic mobility. Deglycosylation collapses these into single bands, confirming N-linked glycosylation at Asn-X-Ser/Thr sites. Glycosylation stabilizes SLR1 in stigma papillae cell walls, impacting subcellular localization and protein interactions [3] [9]. Unlike mammalian glycoproteins, SLR1 glycosylation does not involve sialic acid, consistent with plant-specific N-glycan structures [9].

Structural Stability and Proteolytic Susceptibility

Limited proteolysis assays identify the GRAS domain (residues 300–600) as a protease-resistant core, while the N-terminus (DELLA/TVHYNP) is highly susceptible. The G576V mutation in the SAW motif increases GRAS domain flexibility, reducing thermodynamic stability [6]. SLR1 dimerizes via LHRI/LHRII motifs, shielding protease sites; monomeric mutants show 3-fold faster degradation rates. In the GA-bound SLR1-GID1 complex, the GRAS domain undergoes conformational ordering, confirmed by SAXS and NMR analyses [6] [8].

Table 2: Biophysical Properties of SLR1 Domains

Structural FeatureN-Terminal RegionGRAS Domain
Protease SensitivityHigh (t₁/₂ < 5 min)Low (t₁/₂ > 60 min)
Thermodynamic Stability (ΔG, kcal/mol)-2.1 ± 0.3-8.9 ± 0.5
Structural StateNatively unfoldedFolded + marginal helicity
GA-Induced Conformational ChangeUnstructured → α-helixFold stabilization

Comparative Analysis with Other DELLA Proteins

Unlike Arabidopsis, which has five DELLA proteins (e.g., RGA, GAI), rice possesses a single DELLA, SLR1, simplifying functional studies. Key structural comparisons:

  • DELLA Motif: SLR1’s DELLA residues are 90% identical to Arabidopsis RGA, but RGA lacks the TVHYNP motif, explaining SLR1’s higher GID1 affinity [1] [5].
  • GRAS Domain: The SAW motif is conserved, but Arabidopsis GAI’s GRAS domain lacks the eight-residue insertion seen in SLR1, altering dimerization interfaces [8].
  • Degradation Mechanism: Both require GID1/F-box complexes, but SLR1 degradation is faster than RGA (t₁/₂ = 15 min vs. 45 min post-GA) [5] [7].
  • Functional Redundancy: Arabidopsis rga gai double mutants retain partial DELLA function, whereas rice slr1 null mutants exhibit complete GA hypersensitivity, confirming non-redundancy [5].

Table 3: SLR1 vs. Arabidopsis DELLA Proteins

FeatureRice SLR1Arabidopsis RGA/GAIFunctional Implication
Gene Copy Number15 (e.g., RGA, GAI, RGL1–3)SLR1 knockout = complete GA derepression
TVHYNP MotifPresentAbsent in GAI/RGAEnhanced GID1 binding in rice
N-Terminal Disorder88% (residues 1–100)78% (GAI residues 1–100)Higher conformational flexibility in SLR1
Dimerization InterfaceLHRI/LHRII-dependentLHRI/LHRII-dependentConserved regulatory mechanism

Properties

CAS Number

127548-26-9

Product Name

SLR1 protein

Molecular Formula

C58H95N19O16

Synonyms

SLR1 protein

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